2-(1-(3-Chlorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetic acid
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Description
2-(1-(3-Chlorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetic acid is a useful research compound. Its molecular formula is C15H11ClN4O3S and its molecular weight is 362.79. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that thiazolopyrimidine derivatives, which this compound is a part of, have been found to exhibit a wide range of chemotherapeutic effects . They have been used as analgesics, anti-parkinsonian agents, modulators of TRPV1 (Transient Receptor Potential Vanilloid Receptor 1), anticancer agents, and more .
Mode of Action
It’s known that thiazolopyrimidine derivatives have a wide range of biological activities, suggesting that they interact with multiple targets in the body .
Biochemical Pathways
Thiazolopyrimidine derivatives are known to have a broad impact on various biochemical pathways due to their wide range of biological activities .
Pharmacokinetics
The microwave-assisted technique used in the synthesis of such compounds is known to enhance yield, save time, and promote environmentally safe reactions , which could potentially impact the bioavailability of the compound.
Result of Action
Thiazolopyrimidine derivatives are known to exhibit a wide range of biological activities, suggesting that they have diverse molecular and cellular effects .
Action Environment
The microwave-assisted technique used in the synthesis of such compounds is known to be environmentally safe , suggesting that environmental factors were considered during the compound’s synthesis.
Properties
IUPAC Name |
2-[6-(3-chlorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O3S/c16-8-2-1-3-9(4-8)20-13-11(6-17-20)14(23)19-10(5-12(21)22)7-24-15(19)18-13/h1-4,6,10H,5,7H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGOTCOTABWBMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=O)C3=C(N=C2S1)N(N=C3)C4=CC(=CC=C4)Cl)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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